molecular formula C24H22N4O2S B2706495 N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941879-96-5

N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2706495
CAS No.: 941879-96-5
M. Wt: 430.53
InChI Key: HUKYVSPVSBHGND-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
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Scientific Research Applications

Potential Cannabinoid Receptor Activity

A study identified two thiazolylindoles and a benzimidazole, including N-(2-(1H-indol-3-yl)ethyl) derivatives, as novel compounds on the designer drug market with potential cannabinoid receptor activity. The study detailed the structure elucidation of these uncommon compounds, providing mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic data, marking their first detection in Germany without prior analytical data published (Westphal, F., Sönnichsen, F., Knecht, S., Auwärter, V., & Huppertz, L., 2015).

Anti-inflammatory Activity

Another research avenue explored the anti-inflammatory activity of novel indole derivatives, including N-(2-(1H-indol-3-yl)ethyl) analogs. The study synthesized various compounds and evaluated them for their anti-inflammatory activity, finding several derivatives that exhibited promising activity with lower ulcerogenic liability compared to indomethacin, a common anti-inflammatory drug (Verma, M., Tripathi, M., Saxena, A., & Shanker, K., 1994).

Antiviral Compound Derivatives

Research into easily hydrolyzable, water-soluble derivatives of alpha-5-[1-(indol-3-yl)ethyl]-2-methylamino-delta2-thiazolin-4-one, a novel antiviral compound, has shown that these derivatives were synthesized as potential water-soluble precursors for intranasal administration against influenza and other respiratory infections caused by viruses. Some derivatives demonstrated high activity against influenza A2 and Coxsackie B1 viruses in vitro and reduced the severity and duration of disease symptoms in infected ferrets without causing local irritancy (Harnden, M. R., Bailey, S., Boyd, M. R., Wilkinson, J., & Wright, N. D., 1979).

Antibacterial Agents

A study on the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a novel class of promising antibacterial agents. This research provided insights into the structural requirements for antibacterial activity and identified several compounds with significant efficacy against bacterial strains, illustrating the potential of N-(2-(1H-indol-3-yl)ethyl) analogs in developing new antibacterial treatments (Palkar, M., Patil, A., Hampannavar, G., Shaikh, M. S., Patel, H., Kanhed, A., Yadav, M., & Karpoormath, R., 2017).

Mechanism of Action

Properties

IUPAC Name

2-benzamido-N-[2-(1H-indol-3-yl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2S/c29-22(15-6-2-1-3-7-15)28-24-27-21-18(10-11-20(21)31-24)23(30)25-13-12-16-14-26-19-9-5-4-8-17(16)19/h1-9,14,18,26H,10-13H2,(H,25,30)(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKYVSPVSBHGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCCC3=CNC4=CC=CC=C43)N=C(S2)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.